(Bupropion Impurity)

Description

Contextualizing Impurities within Active Pharmaceutical Ingredient (API) Development

In the development of any Active Pharmaceutical Ingredient (API), the identification, characterization, and control of impurities are mandated by regulatory bodies worldwide. Impurities are substances present in a drug substance or drug product that are not the desired API itself. The qualification and control of these impurities are vital for maintaining pharmaceutical consistency. synthinkchemicals.com These substances can emerge during the manufacturing process, transportation, or storage of the API. daicelpharmastandards.com The presence of impurities can potentially affect the stability and purity of the drug. daicelpharmastandards.com Consequently, rigorous quality control measures and the use of sophisticated analytical methods like high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are employed to detect and quantify impurities in bupropion (B1668061). daicelpharmastandards.comnih.gov The development of reference standards for known impurities is also a crucial step, as these standards are used in method validation, stability studies, and routine quality control to ensure the final product meets the required specifications. synthinkchemicals.comsynzeal.com

Academic Significance of Impurity Research in Complex Chemical Syntheses

The chemical synthesis of a complex molecule like bupropion, which is chemically named 2-(tert-butylamino)-1-(3-chlorophenyl)propan-1-one, presents significant academic interest, particularly in the context of impurity formation. daicelpharmastandards.com Research into bupropion's synthesis pathways focuses not only on achieving high yields but also on minimizing the generation of process-related impurities. acs.org For instance, academic and industrial research has led to the development of "greener" synthesis routes for bupropion hydrochloride, aiming to replace hazardous solvents like N-methylpyrrolidinone (NMP) and dichloromethane (B109758) (DCM) with safer alternatives such as Cyrene and ethyl acetate (B1210297). acs.org

Furthermore, the study of impurity formation provides valuable insights into reaction mechanisms and chemical stability. By identifying the structures of degradation products, researchers can deduce the degradation pathways of the parent molecule under various stress conditions, which is crucial for developing stable formulations. omicsonline.orgnih.gov The synthesis of specific impurity standards, including potential degradation products and metabolites, is in itself a complex research area, often requiring multi-step synthetic routes. nih.govgoogle.comresearchgate.netgoogle.com This research is essential for creating the analytical tools needed to properly control the quality of the API. google.com

Categorization of Bupropion Impurities in Research Frameworks

Bupropion impurities are generally categorized based on their origin. The primary categories include process-related impurities that arise during synthesis, degradation products that form when the drug is exposed to environmental or stress conditions, and other related substances such as stereoisomers.

Process-related impurities are substances that are formed as by-products during the synthesis of the API. They can also include unreacted starting materials, intermediates, or reagents. The manufacturing process of bupropion involves several chemical steps where such impurities can be generated. daicelpharmastandards.com For example, in a common synthesis route, reactants like 2-bromo-3'-chloropropiophenone (B15139) are used, which, if not fully consumed or removed, can remain as an impurity. researchgate.netgoogle.com Similarly, intermediates and by-products from side reactions can contaminate the final product. The control of these impurities is achieved through the optimization of reaction conditions and the implementation of effective purification steps. acs.org

Below is a table of known process-related impurities and related compounds of bupropion.

| Impurity Name | CAS Number | Likely Origin/Type |

| 2-Amino-1-(3-Chlorophenyl)-1-Propanone | 119802-69-6 | Intermediate/Starting Material pharmaffiliates.com |

| 3'-Chloropropiophenone | 34841-35-5 | Starting Material/Related Compound pharmaffiliates.commdpi.com |

| 2-Bromo-3'-chloropropiophenone | 66493-34-1 | Reactant researchgate.netgoogle.com |

| 2-(tert-Butylamino)-3'-bromopropiophenone | 1049718-43-5 | Related Compound (Positional Isomer) daicelpharmastandards.com |

| 4-Chloro Bupropion | N/A | Related Compound (Positional Isomer) anantlabs.com |

| 5-Chloro Bupropion | N/A | Related Compound (Positional Isomer) anantlabs.com |

| 1-(3-Chlorophenyl)-1,2-propanedione | 10557-17-2 | By-product/Degradant pharmaffiliates.com |

Bupropion can degrade when subjected to various stress conditions such as hydrolysis, oxidation, and photolysis. omicsonline.org These degradation studies are typically performed under the conditions recommended by the International Council for Harmonisation (ICH) guidelines to establish the stability of the drug. Research has shown that bupropion is particularly susceptible to degradation in alkaline aqueous solutions, while it remains relatively stable under acidic, oxidative, and dry heat conditions. omicsonline.orgnih.gov The degradation follows first-order reaction kinetics, and the rate is significantly influenced by pH. nih.gov

Forced degradation studies have identified several degradation products. For instance, under alkaline hydrolysis, seven different degradation products have been observed. omicsonline.org Photodegradation studies in aqueous solutions have also shown the formation of specific degradants after exposure to UV light. cofc.edu

The table below lists some of the identified degradation products of bupropion.

| Degradation Product | Stress Condition | Source |

| 2-hydroxy-2-(3'-chlorophenyl)-3,5,5-trimethylmorpholine | Alkaline Hydrolysis | omicsonline.org |

| (2,4,4-trimethyl-1,3-oxazolidin-2-yl)(3-chlorophenyl)-methanone | Alkaline Hydrolysis | omicsonline.org |

| 1-hydroxy-1-(3-chlorophenyl)propan-2-one | Alkaline Hydrolysis | omicsonline.org |

| 2-(3'-chlorophenyl)-3,5,5-trimethylmorphol-2-ene | Alkaline Hydrolysis | omicsonline.org |

| 1-(3-chlorophenyl)-1-hydroxy-2-propanone | Photolysis | cofc.edu |

| 1-(3-chlorophenyl)-2-hydroxy-1-propanone | Photolysis, Hydrolysis | google.comcofc.edu |

| m-Chlorobenzoic acid | Metabolic Degradation | nih.gov |

Bupropion has a chiral center and is clinically administered as a racemate, which is an equal mixture of its (R)- and (S)-enantiomers. nih.gov The stereochemistry of bupropion and its metabolites is a significant area of research because different stereoisomers can have different pharmacological activities and metabolic fates. nih.govnih.gov The metabolism of bupropion is complex and stereoselective, leading to the formation of several stereoisomeric metabolites, including hydroxybupropion (B195616), threohydrobupropion, and erythrohydrobupropion. nih.gov These metabolites themselves have chiral centers, adding to the complexity. nih.gov For example, the hydroxylation of bupropion creates a second chiral center, potentially yielding four diastereomers, with (2R,3R)- and (2S,3S)-hydroxybupropion being identified in human plasma. researchgate.netnih.gov From a purity standpoint, any stereoisomer present in a ratio different from the intended one, or any unintended stereoisomer, is considered an impurity.

The table below lists key stereoisomers and major metabolites of bupropion.

| Compound Name | Type | Note |

| (S)-Bupropion | Enantiomer | One half of the racemic mixture synzeal.comnih.gov |

| (R)-Bupropion | Enantiomer | One half of the racemic mixture nih.gov |

| Hydroxybupropion | Metabolite | Major oxidative metabolite, has stereoisomers (e.g., R,R-hydroxybupropion) nih.govnih.gov |

| Threohydrobupropion | Metabolite | Amino alcohol metabolite, formed by reduction of the carbonyl group nih.govnih.gov |

| Erythrohydrobupropion | Metabolite | Amino alcohol metabolite, diastereomer of threohydrobupropion nih.govnih.gov |

| (3S,5S,6S)-Bupropion Impurity | Related Compound | A stereoisomeric impurity pharmaffiliates.comanantlabs.com |

| (3S,5R,6R)-Bupropion Impurity | Related Compound | A stereoisomeric impurity pharmaffiliates.comanantlabs.com |

Impurity Generation During Bupropion Synthesis Processes

The manufacturing process of bupropion is a key source of potential impurities. The choice of starting materials, reagents, and reaction conditions directly influences the types and levels of impurities present in the final API.

Influence of Starting Materials and Reagents on Impurity Profiles

The purity of the starting materials and the specific reagents used in the synthesis of bupropion are fundamental to controlling the impurity profile of the final drug substance. The traditional synthesis often begins with m-chloropropiophenone. acs.org The subsequent steps, particularly the bromination and amination reactions, are critical junctures where impurities can be introduced.

The choice of brominating agent is a significant factor. While molecular bromine (Br₂) is effective, its use can lead to unwanted side reactions, such as dibromination, which forms by-products that are challenging to remove. synthinkchemicals.com To mitigate this, alternative reagents like N-bromosuccinimide (NBS) have been successfully employed, offering a safer and more selective bromination process. acs.orgmdpi.com

Solvents and other reagents also play a crucial role. The traditional synthesis has utilized solvents like N-methylpyrrolidinone (NMP) and dichloromethane (DCM). acs.orgmdpi.com However, greener synthesis approaches have substituted these with alternatives like Cyrene and ethyl acetate to reduce hazardous waste and avoid potential side reactions. acs.orgmdpi.com For instance, using DCM as a solvent for bromination with NBS resulted in an incomplete reaction and lower conversion rates. acs.orgmdpi.com The base used during the amination step is also critical; tert-butylamine (B42293) is commonly used, and the reaction requires an excess of this reagent. synthinkchemicals.com

Furthermore, specific impurities can be intentionally synthesized for use as reference standards in quality control. For example, bupropion hydrochloride impurity F, 1-(3-chlorophenyl)-1-hydroxy-2-propanone, can be synthesized starting from 2-bromo-3'-chloropropiophenone. google.com Another synthetic route for impurity isomers, such as (3S,5S,6S)‑6‑(3‑chlorophenyl)‑6‑hydroxy‑5‑methylthiomorpholine‑3‑carboxylic acid, uses D-cysteine methyl ester hydrochloride as a starting material. whiterose.ac.uk

| Reagent/Starting Material | Influence on Impurity Profile | Reference(s) |

| m-chloropropiophenone | Primary starting material for many synthesis routes. | acs.org |

| Bromine (Br₂) / N-Bromosuccinimide (NBS) | Use of excess Br₂ can lead to dibrominated by-products. NBS is a safer, more selective alternative. | synthinkchemicals.comacs.orgmdpi.com |

| N-methylpyrrolidinone (NMP) / Dichloromethane (DCM) | Traditional solvents; greener alternatives like Cyrene and ethyl acetate are used to avoid their associated hazards and potential for incomplete reactions. | acs.orgmdpi.com |

| tert-Butylamine | Used in the amination step; excess is required to prevent the formation of unreactive bromide salts. | synthinkchemicals.com |

| 2-bromo-3'-chloropropiophenone | Can be used as a starting material to specifically synthesize impurities like 1-(3-chlorophenyl)-1-hydroxy-2-propanone (Impurity F). | google.com |

By-product Formation from Side Reactions and Incomplete Conversions

Side reactions and incomplete conversions during synthesis are significant contributors to the impurity profile of bupropion. During the bromination of the m-chloropropiophenone starting material, the use of excess bromine can lead to the formation of a dibrominated by-product, which is difficult to separate from the desired product. synthinkchemicals.com

Incomplete reactions also lead to the carryover of intermediates into the final product. For example, in efforts to develop greener synthesis methods, the use of dichloromethane (DCM) as a solvent with N-bromosuccinimide (NBS) was found to result in only 53% conversion, meaning a significant amount of the starting material or intermediate remained unreacted. acs.orgmdpi.com Similarly, certain catalytic approaches, such as those using p-toluenesulfonic acid (p-TsOH) with NBS, have shown poor conversion rates and required longer reaction times. synthinkchemicals.com

| Reaction Stage | Side Reaction / Incomplete Conversion | Resulting By-product/Impurity | Reference(s) |

| Bromination | Over-bromination | Dibrominated by-products | synthinkchemicals.com |

| Bromination | Incomplete reaction (e.g., with DCM as solvent) | Unreacted m-chloropropiophenone or bromo-intermediate | acs.orgmdpi.com |

| Amination | Reaction of bromide with tert-butylamine | tert-Butylamine bromide salt (unreactive precipitate) | synthinkchemicals.com |

Degradation Pathways of Bupropion Leading to Impurity Formation

Bupropion is susceptible to degradation, particularly through hydrolysis, which is heavily influenced by pH. Understanding these degradation pathways is essential for developing stable formulations and defining appropriate storage conditions.

Hydrolytic Degradation Mechanisms

Investigations into the stability of bupropion across a range of pH values have consistently shown that the drug is highly stable in acidic conditions. nih.govresearchgate.net Specifically, bupropion is most stable in aqueous solutions below pH 5. nih.govresearchgate.net This stability is attributed to the protonation of the secondary amine group in the bupropion molecule. researchgate.net This protonated state is thought to inhibit the degradation pathways that occur at higher pH levels.

Forced degradation studies, which subject the drug to stress conditions like strong acids, confirm this stability. One study conducted under various ICH-recommended stress conditions, including acid hydrolysis, found that bupropion was stable. omicsonline.org This inherent stability in acidic environments has led to the use of acid stabilizers in some pharmaceutical formulations to protect the drug from degradation. google.com For example, inorganic acids such as hydrochloric acid or phosphoric acid have been used to create a micro-environment with a pH of about 0.5 to 4.0, thereby enhancing the stability of the composition. google.com Therefore, acid-catalyzed hydrolysis is not considered a significant degradation pathway for bupropion.

In contrast to its stability in acid, bupropion is highly susceptible to degradation in neutral to alkaline conditions. researchgate.netmdpi.com The degradation is primarily catalyzed by hydroxide (B78521) ions acting on the un-ionized form of the bupropion molecule, a process that becomes significant at a pH above 5. nih.govresearchgate.net The rate of this base-catalyzed hydrolysis is dependent on both pH and temperature. researchgate.netnih.gov

Several studies have identified the products formed during alkaline degradation. One of the main degradation products is m-chlorobenzoic acid, which results from the cleavage of the bupropion side chain. google.com More comprehensive stress testing in alkaline media (e.g., 0.1 M NaOH) has revealed the formation of numerous degradation products. One such study identified seven distinct impurities. researchgate.net Another investigation characterized several specific alkaline degradants, including:

2-hydroxy-2-(3'-chlorophenyl)-3,5,5-trimethylmorpholine

(2,4,4-trimethyl-1,3-oxazolidin-2-yl)(3-chlorophenyl)-methanone

1-hydroxy-1-(3-chlorophenyl)propan-2-one

2-(3'-chlorophenyl)-3,5,5-trimethylmorphol-2-ene omicsonline.org

Another study focusing on aqueous degradation identified a possible pathway involving the formation of 1-(3-chlorophenyl)-2-hydroxy-1-propanone, 3-chlorobenzoic acid, 1-(3-chlorophenyl)-1-hydroxy-2-propanone, and 1-(3-chlorophenyl)-1,2-propanedione. cofc.edu The enamine form of bupropion may tautomerize to an imine form, which promotes hydrolysis to the corresponding α-hydroxyketone derivative. mdpi.com

| Degradation Condition | pH | Key Degradation Products | Reference(s) |

| Acid Hydrolysis | < 5 | Stable, no significant degradation products observed. | nih.govresearchgate.netomicsonline.org |

| Base-Catalyzed Hydrolysis | > 5 | m-chlorobenzoic acid | google.com |

| Base-Catalyzed Hydrolysis | > 5 | 1-(3-chlorophenyl)-1-hydroxy-2-propanone | omicsonline.orgcofc.edu |

| Base-Catalyzed Hydrolysis | > 5 | 1-(3-chlorophenyl)-2-hydroxy-1-propanone | cofc.edu |

| Base-Catalyzed Hydrolysis | > 5 | 1-(3-chlorophenyl)-1,2-propanedione | cofc.edu |

| Base-Catalyzed Hydrolysis | > 5 | 2-hydroxy-2-(3'-chlorophenyl)-3,5,5-trimethylmorpholine | omicsonline.org |

| Base-Catalyzed Hydrolysis | > 5 | (2,4,4-trimethyl-1,3-oxazolidin-2-yl)(3-chlorophenyl)-methanone | omicsonline.org |

| Base-Catalyzed Hydrolysis | > 5 | 2-(3'-chlorophenyl)-3,5,5-trimethylmorphol-2-ene | omicsonline.org |

Base-Catalyzed Hydrolysis and Observed Products

Identification of Specific Alkaline Degradates

Bupropion is particularly susceptible to degradation under alkaline conditions. Stress degradation studies, performed under conditions prescribed by the International Conference on Harmonisation (ICH), have shown that bupropion degrades into multiple impurities in an alkaline medium. omicsonline.orgnih.gov

One study identified seven degradation products when bupropion was subjected to alkaline hydrolysis. omicsonline.org Of these, four were characterized using high-performance liquid chromatography coupled with photodiode array detection (LC-PDA) and time-of-flight mass spectrometry (LC-MS-TOF). nih.gov The identified alkaline degradates include:

2-hydroxy-2-(3'-chlorophenyl)-3,5,5-trimethylmorpholine (Impurity III) nih.gov

(2,4,4-trimethyl-1,3-oxazolidin-2-yl)(3-chlorophenyl)-methanone (Impurity IV) nih.gov

1-hydroxy-1-(3-chlorophenyl)propan-2-one (Impurity V) nih.gov

2-(3'-chlorophenyl)-3,5,5-trimethylmorphol-2-ene (Impurity VII) nih.gov

Another study focusing on alkaline degradation identified degradates such as 1-(3-chlorophenyl)-1-hydroxy-2-propanone , 2-hydroxy-2-methyl-2-(3-chlorophenyl) acetic acid , and 3-chlorobenzoic acid . researchgate.net The formation of these impurities highlights the chemical instability of bupropion in a basic environment.

Aqueous Degradation Kinetics and Catalysis

The degradation of bupropion in aqueous solutions is highly dependent on the pH of the medium. oup.com Studies have shown that bupropion is most stable in aqueous solutions at a pH below 5. oup.com At a pH above 5, the degradation rate increases, a phenomenon attributed to hydroxide ion-catalyzed degradation of the un-ionized form of the drug. oup.com

The degradation of bupropion in aqueous solutions follows first-order reaction kinetics. bas.bg The energy of activation for the decomposition of bupropion in an aqueous solution at pH 10.7 has been determined to be 53 kJ mol⁻¹. oup.com The degradation is catalyzed by water, but the primary catalyst is the hydroxide ion acting on the neutral base form of bupropion. oup.com This inherent instability at a pH greater than 5 has significant implications for its formulation and storage. oup.com

Photolytic Degradation Studies and Products

Photodegradation studies reveal that bupropion can degrade upon exposure to light, particularly in the presence of photosensitizers. Bupropion itself does not directly absorb sunlight as its UV absorbance spectrum cuts off before 300 nm. cofc.edu Consequently, its direct photodegradation is slow. cofc.edu

However, in environments mimicking natural water systems containing substances like humic acid, the degradation rate is enhanced. cofc.edu After 16 hours of exposure to simulated sunlight in the presence of humic acid, two primary degradants were identified: cofc.edu

1-(3-chlorophenyl)-1-hydroxy-2-propanone

1-(3-chlorophenyl)-2-hydroxy-1-propanone

Oxidative Degradation Analysis

Forced degradation studies under oxidative conditions, as per ICH guidelines, have been conducted on bupropion. One study indicated that bupropion undergoes degradation under oxidative conditions. researchgate.net However, another comprehensive stress degradation study reported that the drug was stable under oxidative stress. omicsonline.org Research investigating the kinetics of oxidative degradation has been performed, and the order rate constants, half-lives, and activation energies have been calculated. researchgate.net

Thermal Stress Degradation Investigations

Investigations into the thermal stability of bupropion have generally found the drug to be stable under dry heat conditions. omicsonline.org One stress degradation study conducted according to ICH guidelines reported that bupropion was stable under thermal stress. omicsonline.org However, another study noted that bupropion did degrade under thermal conditions, although specific degradation products were not identified in the provided abstract. researchgate.net

Role of Environmental Mimics in Degradation Studies (e.g., Humic Acid)

Environmental mimics such as humic acid play a significant role in the degradation of bupropion, particularly in photolytic studies. Humic acid can act as a photosensitizer, promoting the indirect photodegradation of bupropion. cofc.edu The presence of humic acid was found to increase the rate of degradation of bupropion when exposed to simulated sunlight. cofc.edu This highlights the importance of considering the environmental matrix when assessing the stability and degradation pathways of pharmaceuticals.

Structural Elucidation and Chemical Identification of Specific Bupropion Impurities

The identification and structural characterization of bupropion impurities are accomplished using a variety of advanced analytical techniques. These methods are essential for confirming the chemical structures of the degradants formed under various stress conditions.

High-performance liquid chromatography (HPLC) coupled with various detectors is a primary tool for separating impurities. nih.govnih.gov For structural elucidation, mass spectrometry (MS) techniques are invaluable. Specifically, high-performance liquid chromatography-time-of-flight mass spectrometry (LC-MS-TOF) and multi-stage mass spectrometry (MSn) have been used to characterize alkaline degradation products. nih.gov These methods provide accurate mass data and fragmentation patterns, which are crucial for deducing the structures of the impurities. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful technique for the definitive structural elucidation of impurities, provided they can be isolated in sufficient quantity and purity. nih.govnih.gov Studies have utilized NMR to confirm the structures of bupropion metabolites, which can also be potential impurities. nih.gov For example, the structure of 4′-OH-bupropion was confirmed by comparing the LC retention time, MS/MS, NMR, and UV spectra of the isolated metabolite with a synthesized reference standard. nih.gov

The combination of these techniques allows for the unambiguous identification and characterization of bupropion impurities, which is a critical step in ensuring the quality and safety of the drug product. synthinkchemicals.com

Data Tables

Table 1: Identified Alkaline Degradation Products of Bupropion

| Impurity Name | Identification Method | Reference |

| 2-hydroxy-2-(3'-chlorophenyl)-3,5,5-trimethylmorpholine | LC-PDA, LC-MS-TOF | nih.gov |

| (2,4,4-trimethyl-1,3-oxazolidin-2-yl)(3-chlorophenyl)-methanone | LC-PDA, LC-MS-TOF | nih.gov |

| 1-hydroxy-1-(3-chlorophenyl)propan-2-one | LC-PDA, LC-MS-TOF | nih.gov |

| 2-(3'-chlorophenyl)-3,5,5-trimethylmorphol-2-ene | LC-PDA, LC-MS-TOF | nih.gov |

| 2-hydroxy-2-methyl-2-(3-chlorophenyl) acetic acid | Not Specified | researchgate.net |

| 3-chlorobenzoic acid | Not Specified | researchgate.net |

Table 2: Identified Photolytic Degradation Products of Bupropion

| Impurity Name | Condition | Identification Method | Reference |

| 1-(3-chlorophenyl)-1-hydroxy-2-propanone | Simulated sunlight with humic acid | LC-MS | cofc.edu |

| 1-(3-chlorophenyl)-2-hydroxy-1-propanone | Simulated sunlight with humic acid | LC-MS | cofc.edu |

Structure

3D Structure

Properties

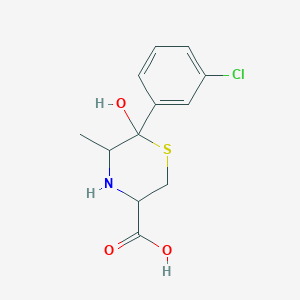

IUPAC Name |

6-(3-chlorophenyl)-6-hydroxy-5-methylthiomorpholine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO3S/c1-7-12(17,8-3-2-4-9(13)5-8)18-6-10(14-7)11(15)16/h2-5,7,10,14,17H,6H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUKIHEHYUSKICU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(SCC(N1)C(=O)O)(C2=CC(=CC=C2)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Formation Pathways and Chemical Characterization of Bupropion Impurities

Characterized Degradation Products and Their Proposed Structures

Degradation of bupropion can occur under various stress conditions, leading to the formation of specific products. The structures of these degradation products have been proposed and confirmed through extensive analytical studies.

Formation Pathways This compound, also known as Bupropion Related Compound F, is an impurity that can form during the synthesis of bupropion. synthinkchemicals.comscbt.comchemicalbook.com One synthetic route involves the oxidation of an olefin product, which can yield a mixture containing both 1-(3-chlorophenyl)-1-hydroxy-2-propanone and its isomer, 1-(3-chlorophenyl)-2-hydroxy-1-propanone. google.com Specifically, a patented method describes the oxidation of an olefin in a system using sodium bicarbonate, potassium monopersulfate, and ruthenium trichloride (B1173362) to produce this impurity alongside its isomer. google.com It is considered an intermediate or impurity in bupropion synthesis. chemicalbook.com

Chemical Characterization 1-(3-chlorophenyl)-1-hydroxy-2-propanone is a chlorinated aromatic ketone derivative. Its structural confirmation and characterization are typically achieved using a combination of spectroscopic and chromatographic methods. Comprehensive characterization data provided with reference standards usually includes Proton Nuclear Magnetic Resonance (¹H-NMR), Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Infrared Spectroscopy (IR). synthinkchemicals.com The molecule has a molecular formula of C₉H₉ClO₂ and a molecular weight of approximately 184.62 g/mol . synthinkchemicals.comscbt.com

Interactive Data Table: Chemical Properties of 1-(3-chlorophenyl)-1-hydroxy-2-propanone

| Property | Value | Source |

|---|---|---|

| CAS Number | 857233-13-7 | synthinkchemicals.comscbt.com |

| Molecular Formula | C₉H₉ClO₂ | synthinkchemicals.comscbt.com |

| Molecular Weight | 184.62 g/mol | synthinkchemicals.comscbt.com |

| Alternate Names | Bupropion Related Compound F, 1-(m-Chlorophenyl)-1-hydroxy-2-propanone | scbt.comchemicalbook.com |

Formation Pathways This impurity, also known as Bupropion Related Compound C, is a key intermediate in some synthetic routes for bupropion hydrochloride. lookchem.com It can be prepared through the hydrolysis of 2-bromo-3'-chloropropiophenone (B15139). google.com This hydrolysis can be conducted using sodium hydroxide (B78521) or sulfuric acid. google.com Further oxidation of 1-(3-chlorophenyl)-2-hydroxy-1-propanone can lead to the formation of 1-(3-chlorophenyl)propane-1,2-dione, another intermediate. google.com However, if the oxidation conditions are too harsh (e.g., high temperature or prolonged reaction time), it can be over-oxidized to form 3-chlorobenzoic acid. google.com

Chemical Characterization This compound is an organic intermediate characterized by its chlorophenyl and hydroxyl functional groups. lookchem.comnih.gov Its identity and purity are established using standard analytical techniques. For instance, ¹H NMR spectroscopy of the (R)-enantiomer in CDCl₃ shows characteristic peaks for the aromatic and aliphatic protons. chemicalbook.com It is used as a reference impurity for the quality control of bupropion hydrochloride. lookchem.com

Interactive Data Table: Chemical Properties of 1-(3-chlorophenyl)-2-hydroxy-1-propanone

| Property | Value | Source |

|---|---|---|

| CAS Number | 152943-33-4 | lookchem.comnih.govpharmaffiliates.com |

| Molecular Formula | C₉H₉ClO₂ | lookchem.comnih.govpharmaffiliates.com |

| Molecular Weight | 184.62 g/mol | lookchem.comnih.gov |

| Boiling Point | 301.7±22.0 °C (Predicted) | lookchem.com |

| Density | 1.253±0.06 g/cm³ (Predicted) | lookchem.com |

| Synonyms | Bupropion Impurity C, Bupropion Related Compound C | lookchem.com |

Formation Pathways 3-chlorobenzoic acid is a known metabolic byproduct of bupropion. wikipedia.org Oxidation of the bupropion side chain in the body leads to the formation of a glycine (B1666218) conjugate of meta-chlorobenzoic acid, which is then excreted as a major urinary metabolite. nih.gov It is also a predominant metabolite in rats. ebi.ac.uk In addition to being a metabolite, it can be formed as a degradation product during the synthesis of bupropion impurities; for example, the over-oxidation of 1-(3-chlorophenyl)-2-hydroxy-1-propanone can yield 3-chlorobenzoic acid. google.com It can also be formed from the degradation of the intermediate 1-(3-Chlorophenyl)-1,2-propanedione. researchgate.net It is commercially prepared by the oxidation of 3-chlorotoluene. wikipedia.org

Chemical Characterization 3-chlorobenzoic acid is a white solid with the molecular formula ClC₆H₄CO₂H. wikipedia.org It is soluble in some organic solvents and aqueous bases. wikipedia.org Its characterization in bupropion hydrochloride samples is performed using sensitive liquid chromatographic methods to ensure the final product's purity. ebi.ac.ukresearchgate.net

Interactive Data Table: Chemical Properties of 3-chlorobenzoic acid

| Property | Value | Source |

|---|---|---|

| CAS Number | 535-80-8 | pharmaffiliates.comwikipedia.organantlabs.com |

| Molecular Formula | C₇H₅ClO₂ | pharmaffiliates.comwikipedia.org |

| Molecular Weight | 156.57 g/mol | pharmaffiliates.comwikipedia.org |

| Melting Point | 154 °C | wikipedia.org |

| Boiling Point | 275 °C | wikipedia.org |

| Appearance | White solid | wikipedia.org |

Formation Pathways This compound, widely known as hydroxybupropion (B195616), is a major active metabolite of bupropion. researchgate.netmanasalifesciences.com In the body, bupropion is metabolized by the enzyme CYP2B6 to form hydroxybupropion. researchgate.net The formation involves hydroxylation of the tert-butyl group, followed by cyclization. researchgate.net It can also be synthesized in the laboratory. One synthetic method involves the reflux of 2-bromo-3'-chloropropiophenone and 2-amino-2-methyl-1-propanol (B13486) in acetonitrile (B52724), which can produce hydroxybupropion in high yield. researchgate.net

Chemical Characterization Hydroxybupropion has the chemical name 2-(3-chlorophenyl)-3,5,5-trimethyl-2-morpholinol. manasalifesciences.comepo.orggoogle.com Because bupropion is administered as a racemate and this metabolite contains chiral centers, it exists as a mixture of stereoisomers in human plasma. epo.orggoogle.com The two major stereoisomers formed in vivo are the (2R,3R) and (2S,3S) enantiomers. researchgate.net Characterization is performed using methods such as ¹H NMR, FTIR spectroscopy, and melting point analysis. researchgate.net Full analytical documentation for reference standards typically includes ¹H NMR, ¹³C NMR, Mass, and FT-IR to confirm its structure. manasalifesciences.com

Interactive Data Table: Chemical Properties of 2-hydroxy-2-(3'-chlorophenyl)-3,5,5-trimethylmorpholine

| Property | Value | Source |

|---|---|---|

| CAS Number | 357399-43-0 | manasalifesciences.comnbinno.com |

| Molecular Formula | C₁₃H₁₈ClNO₂ | manasalifesciences.comsimsonpharma.com |

| Molecular Weight | 255.74 g/mol | manasalifesciences.comnbinno.comsimsonpharma.com |

| Boiling Point | 386.6±42.0 °C at 760 mmHg | nbinno.com |

| Density | 1.1±0.1 g/cm³ | nbinno.com |

| Synonyms | Hydroxybupropion, 2-(3-Chlorophenyl)-3,5,5-trimethyl-2-morpholinol | manasalifesciences.com |

Formation Pathways The formation pathways for (2,4,4-trimethyl-1,3-oxazolidin-2-yl)(3-chlorophenyl)-methanone are not as extensively detailed in readily available literature as those for major metabolites or degradation products. However, its structure suggests it is likely a process-related impurity arising from the synthesis of bupropion or its intermediates, possibly involving the reaction of a carbonyl precursor with an amino alcohol reagent under specific conditions.

Chemical Characterization This compound is identified as a bupropion impurity. Its characterization would rely on standard analytical techniques to confirm its structure, including NMR, MS, and chromatography, to differentiate it from bupropion and other related substances.

Interactive Data Table: Chemical Properties of (2,4,4-trimethyl-1,3-oxazolidin-2-yl)(3-chlorophenyl)-methanone

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₃H₁₆ClNO₂ |

| Molecular Weight | 253.72 g/mol | |

Formation Pathways This enamine compound is a potential impurity related to the synthesis or degradation of hydroxybupropion. Enamines can be formed through the dehydration of the corresponding hemiaminal (like hydroxybupropion). This suggests that conditions promoting water elimination during the synthesis, work-up, or storage of hydroxybupropion could lead to the formation of this impurity.

Chemical Characterization 2-(3'-chlorophenyl)-3,5,5-trimethylmorphol-2-ene is identified as a pharmaceutical impurity. glppharmastandards.com Suppliers of this reference standard provide a full Certificate of Analysis, including data from ¹HNMR, Mass Spectrometry, HPLC, IR, and ¹³C NMR to ensure its structural identity and purity for use in analytical testing. glppharmastandards.com

Interactive Data Table: Chemical Properties of 2-(3'-chlorophenyl)-3,5,5-trimethylmorphol-2-ene

| Property | Value | Source |

|---|---|---|

| CAS Number | 1623052-09-4 | glppharmastandards.com |

| Molecular Formula | C₁₃H₁₆ClN |

| Molecular Weight | 221.72 g/mol | |

Characterized Degradation Products and Their Proposed Structures

1-(3-chlorophenyl)-1,2-propanedione

1-(3-chlorophenyl)-1,2-propanedione is a known degradation product of bupropion. cofc.edu Its formation can occur through the aqueous degradation of the parent compound. cofc.edu One specific synthetic pathway to this impurity involves the oxidation of 1-(3-chlorophenyl)-2-hydroxypropan-1-one. google.com This reaction can be carried out using an oxidizing agent, with the conversion rate being influenced by factors such as temperature and reaction time. For instance, controlling the oxidation reaction temperature between 0-50°C for 3 to 24 hours can facilitate this conversion. google.com However, excessive oxidation conditions can lead to the formation of m-chlorobenzoic acid, another potential impurity. google.com

The compound 1-(3-chlorophenyl)-1,2-propanedione can also serve as a precursor in a reduction reaction to form another impurity, highlighting the complex interrelationship of bupropion-related substances. google.com

Identification and Synthesis of Isomeric Impurities

Isomeric impurities, particularly stereoisomers, represent a significant category of related substances in bupropion. These impurities have the same molecular formula and connectivity as other related compounds but differ in the spatial arrangement of their atoms. Their unique three-dimensional structure necessitates specific analytical methods for proper identification and quantification.

This specific stereoisomeric impurity is chemically identified as (3S,5R,6R)-6-(3-Chlorophenyl)-6-hydroxy-5-methyl-3-thiomorpholine carboxylic acid. veeprho.comsimsonpharma.com It is a well-characterized compound used as a pharmaceutical reference standard for analytical purposes. simsonpharma.compharmaffiliates.com Its availability as a standard is crucial for the development and validation of analytical methods aimed at assessing the purity and stability of bupropion. daicelpharmastandards.compharmaffiliates.com The characterization data for this reference standard, which can include techniques like HPLC, Mass Spectrometry, and NMR, ensures its suitability for use in regulated quality control environments. veeprho.com

Similar to its diastereomer, this impurity is identified by the chemical name (3S,5S,6S)-6-(3-Chlorophenyl)-6-hydroxy-5-methylthiomorpholine-3-carboxylic acid. synzeal.comveeprho.compharmaffiliates.com This compound is another critical reference material for pharmaceutical quality control. synzeal.com It is used in applications such as analytical method development, method validation, and quality control during the commercial production of bupropion to ensure the drug meets stringent purity requirements. synzeal.com

The isomeric impurities (3S,5R,6R)-Bupropion Impurity and (3S,5S,6S)-Bupropion Impurity are examples of a class of bupropion-related substances known as thiomorpholine (B91149) derivatives. veeprho.comveeprho.compharmaffiliates.com These compounds are formed through complex degradation or metabolic pathways that result in the formation of a thiomorpholine carboxylic acid structure. pharmaffiliates.compharmaffiliates.com The presence of multiple chiral centers in these molecules gives rise to various stereoisomers, including enantiomers and diastereomers, which must be controlled and monitored during drug manufacturing. daicelpharmastandards.com The synthesis of these compounds for use as reference standards allows for their accurate identification and quantification in the bupropion drug substance. daicelpharmastandards.compharmaffiliates.com

Analysis of Nitrosamine (B1359907) Impurities

Nitrosamine impurities are a class of compounds that are classified as probable human carcinogens and have been a concern for regulatory agencies in various pharmaceutical products. reddit.comnih.gov Their potential presence in bupropion has been investigated, leading to increased scrutiny and the development of highly sensitive analytical methods for their detection and control. reddit.comchemicea.com In December 2022, for instance, GSK reported the potential for nitrosamine impurities in its bupropion product, Zyban, and subsequently placed a hold on its distribution. reddit.com

N-nitroso-bupropion is a nitrosamine impurity that is structurally an N-nitroso derivative of the secondary amine present in the bupropion molecule. chemicea.comveeprho.com Its chemical name is N-(tert-butyl)-N-(1-(3-chlorophenyl)-1-oxopropan-2-yl)nitrous amide. chemicea.comsynzeal.com

The formation of this impurity occurs when bupropion reacts with nitrosating agents. chemicea.com This reaction can be promoted by specific conditions such as the presence of heat, moisture, or an acidic environment. chemicea.com Consequently, N-nitroso-bupropion can potentially form during the synthesis, storage, or handling of the bupropion drug substance. chemicea.com The U.S. FDA has established an Acceptable Intake (AI) limit for N-nitroso-bupropion at 1500 ng/day. veeprho.com The analysis and control of this impurity are managed through the use of validated analytical methods, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), and the use of qualified reference standards. chemicea.comveeprho.com

Compound Data Tables

Table 1: Degradation and Process-Related Impurities

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

|---|---|---|---|

| 1-(3-chlorophenyl)-1,2-propanedione | Not explicitly found | C9H7ClO2 | 182.6 |

Table 2: Isomeric and Thiomorpholine Derivative Impurities

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

|---|---|---|---|

| (3S,5R,6R)-6-(3-Chlorophenyl)-6-hydroxy-5-methyl-3-thiomorpholine carboxylic acid | 2133460-43-0 | C12H14ClNO3S | 287.76 |

Table 3: Nitrosamine Impurity

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

|---|

Identification of Unknown and Trace Level Impurities

The identification and characterization of unknown and trace-level impurities in bupropion are critical for ensuring the quality, safety, and efficacy of the final drug product. Regulatory bodies like the International Council for Harmonisation (ICH) mandate the identification of any impurity present above a certain threshold, typically 0.1%. kymos.commedwinpublishers.com The process of identifying these impurities, which can originate from synthetic pathways, degradation, or storage, often involves a combination of advanced analytical techniques and systematic investigative strategies. daicelpharmastandards.com

The primary challenge in this process lies in detecting and elucidating the structures of compounds that are present in very small quantities and may be structurally similar to the active pharmaceutical ingredient (API) or other known impurities. synzeal.com Modern analytical approaches have shifted towards the use of hyphenated techniques, which couple the separation power of chromatography with the detection and structural elucidation capabilities of mass spectrometry. kymos.combiomedres.us

High-performance liquid chromatography (HPLC) is a foundational technique for separating impurities from the main compound. omicsonline.org However, for identification, it is often coupled with mass spectrometry (MS). synthinkchemicals.com Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a particularly powerful tool for this purpose, offering high sensitivity and specificity for detecting and identifying trace-level impurities. synthinkchemicals.compayeshdarou.ir

High-resolution mass spectrometry (HRMS) instruments, such as Quadrupole Time-of-Flight (Q-ToF) and Orbitrap mass spectrometers, are frequently employed. veeprho.comsgs-institut-fresenius.de These technologies provide highly accurate mass measurements, which allow for the determination of the elemental composition of an unknown impurity. chromatographyonline.com This information, combined with fragmentation data obtained through tandem mass spectrometry (MS/MS), allows chemists to piece together the structure of the unknown molecule. contractpharma.comeurofins.com

Forced degradation studies are a key component in identifying potential degradation impurities. nih.gov By subjecting bupropion to stress conditions such as acidic and basic hydrolysis, oxidation, heat, and photolysis, potential degradants can be generated and subsequently identified. omicsonline.orgijcrt.org For instance, studies on bupropion under alkaline hydrolysis have led to the formation and subsequent characterization of several degradation products. omicsonline.org Similarly, photostability studies have revealed other specific degradants.

In cases where impurities cannot be identified directly within the drug matrix, preparative chromatography techniques like preparative HPLC are used to isolate and enrich the impurity. registech.comnih.gov This provides a sufficient quantity of the pure impurity for further structural analysis using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy, which provide detailed information about the compound's chemical structure. registech.comyoutube.com

Detailed Research Findings

Several research efforts have focused on identifying and characterizing unknown and trace-level impurities of bupropion, particularly those arising from degradation.

One study investigated the degradation of bupropion under various stress conditions as per ICH guidelines. omicsonline.org While the drug was stable under acidic, oxidative, thermal, and photolytic conditions, it degraded significantly under alkaline hydrolysis, leading to the formation of seven degradation products. Four of these were characterized using LC-PDA, LC-MS-TOF, and MSn studies. Notably, two impurities (Products II and VI) were present at such trace levels (0.5% of the total peak area) that they could not be characterized, highlighting the challenges in identifying low-level impurities. omicsonline.orgveeprho.com

Another investigation focused on the photodegradation of bupropion in aqueous solutions designed to mimic the natural water environment. contractpharma.com Using HPLC and LC-MS analysis, two potential degradants were identified after 16 hours of exposure to simulated sunlight.

The table below summarizes some of the identified trace and degradation impurities of bupropion from various studies.

| Impurity Name | Chemical Structure | IUPAC Name |

| Impurity III | 2-hydroxy-2-(3'-chlorophenyl)-3,5,5-trimethylmorpholine | |

| Impurity IV | (2,4,4-trimethyl-1,3-oxazolidin-2-yl)(3-chlorophenyl)-methanone | |

| Impurity V | 1-hydroxy-1-(3-chlorophenyl)propan-2-one | |

| Impurity VII | 2-(3'-chlorophenyl)-3,5,5-trimethylmorphol-2-ene | |

| Photodegradant 1 | 1-(3-chlorophenyl)-1-hydroxy-2-propanone | |

| Photodegradant 2 | 1-(3-chlorophenyl)-2-hydroxy-1-propanone |

Advanced Analytical Methodologies for Bupropion Impurity Profiling

Chromatographic Techniques for Separation and Quantification of Impurities

Chromatography is the cornerstone of impurity analysis, providing the necessary separation of the active pharmaceutical ingredient (API) from its related substances. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal techniques applied.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is the most widely used technique for analyzing bupropion (B1668061) and its impurities due to its versatility and high resolution. researchgate.netrroij.com Method development focuses on achieving optimal separation of all potential impurities from the main bupropion peak and from each other. rjptonline.org Key considerations during development include the choice of stationary phase, mobile phase composition, and detection wavelength. wisdomlib.org A detection wavelength of 252 nm is often found to provide adequate peak symmetry and response for bupropion and its related compounds. rjptonline.orgwisdomlib.org

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the predominant mode of separation for bupropion impurity analysis. rroij.com In this approach, a nonpolar stationary phase, typically a C18 column, is used with a polar mobile phase. researchgate.netrroij.com The separation is based on the hydrophobic interactions of the analytes with the stationary phase.

Several RP-HPLC methods have been developed for the estimation of bupropion hydrochloride. researchgate.netrjptonline.org These methods often employ a mobile phase consisting of a mixture of an organic solvent, like methanol (B129727) or acetonitrile (B52724), and an aqueous buffer, such as phosphate (B84403) or ammonium (B1175870) bicarbonate. researchgate.netrjptonline.orgwisdomlib.org The pH of the buffer is a critical parameter, with values around 4.0 or 9.0 being used to achieve optimal separation and peak shape. rjptonline.orgwisdomlib.org For instance, one validated method uses a C18 column with a mobile phase of phosphate buffer (pH 4.0) and methanol in a gradient mode, achieving a retention time of 11.52 minutes for bupropion. researchgate.netrjptonline.org Another approach utilized a mobile phase of acetonitrile and 5mM ammonium bicarbonate (pH 9.0) in a 50:50 v/v ratio. researchgate.net

Mixed-mode chromatography, which combines reversed-phase and cation-exchange mechanisms, has also been employed. helixchrom.com This technique can separate bupropion and its impurities on a Coresep 100 column without the need for ion-pairing reagents, offering flexibility in adjusting retention time and selectivity by modifying the mobile phase composition. helixchrom.com

A novel pre-column derivatization RP-HPLC method with fluorescence detection has been described for determining bupropion. scispace.com This method involves reacting bupropion with 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl) to produce a fluorescent derivative, which is then analyzed on a C18 column with a methanol-water mobile phase. scispace.com

For complex separations where traditional RP-HPLC may not provide adequate resolution, chaotropic chromatography offers a powerful alternative. mdpi.comnih.gov This technique involves adding a chaotropic salt, such as potassium hexafluorophosphate (B91526), to the mobile phase of an RP-HPLC system. nih.govresearchgate.net These salts disrupt the structure of water, reducing hydrophobic interactions and improving peak symmetry and separation efficiency, particularly for basic analytes like bupropion. mdpi.comnih.gov

A novel chaotropic chromatography method has been developed for the simultaneous determination of bupropion and five of its impurities. nih.gov This method was optimized using Analytical Quality-by-Design (AQbD) principles to ensure robustness. nih.gov The use of a chaotropic agent was found to be essential for achieving baseline separation of all compounds. nih.govresearchgate.net

The success of both reversed-phase and chaotropic chromatography methods hinges on the careful optimization of the mobile phase and gradient elution program. oup.commastelf.com The goal is to achieve a balance between resolution, analysis time, and sensitivity. oup.com

In the development of chaotropic chromatography methods for bupropion, a Box-Behnken design was used to investigate the influence of critical method parameters (CMPs) on the separation. nih.govnih.gov The parameters selected for optimization included the initial concentration of acetonitrile, the concentration of the chaotropic salt (potassium hexafluorophosphate), and the start time of the linear gradient. nih.govresearchgate.net The optimized conditions involved a starting mobile phase of 37.5% acetonitrile, 45 mM potassium hexafluorophosphate in the aqueous phase, and a linear gradient step starting at 10 minutes. nih.govnih.gov The gradient program proceeded up to 70% acetonitrile. nih.gov

For more conventional RP-HPLC methods, gradient elution is also crucial for separating compounds with a wide range of polarities. oup.com A typical gradient program starts with a high percentage of the aqueous phase and gradually increases the proportion of the organic solvent (e.g., acetonitrile). oup.commastelf.com For example, a UPLC method for bupropion and its metabolites used a gradient from 5% to 95% acetonitrile with a 2 mM ammonium formate (B1220265) buffer (pH 4.0) over a short run time. oup.com The table below summarizes typical parameters optimized in HPLC method development for bupropion.

Table 1: Optimized Chromatographic Conditions for Bupropion Impurity Analysis

| Parameter | Optimized Value/Range | Purpose |

|---|---|---|

| Column | Waters X-Bridge C18 (250 x 4.6 mm, 5 µm) wisdomlib.org | Provides hydrophobic retention for separation. |

| Mobile Phase A | Ammonium formate buffer (2 mM, pH 4.0) oup.com | Controls ionization and improves peak shape. |

| Mobile Phase B | Acetonitrile oup.com | Organic modifier to elute compounds. |

| Flow Rate | 0.4 - 1.0 mL/min researchgate.netoup.com | Affects retention time and resolution. |

| Gradient | 5% to 95% Acetonitrile oup.com | Ensures elution of all impurities with varying polarities. |

| Detection | UV at 252 nm rjptonline.orgwisdomlib.org | Wavelength for optimal detection of bupropion and impurities. |

| Chaotropic Agent | Potassium Hexafluorophosphate (45 mM) nih.gov | Enhances resolution and peak symmetry in chaotropic chromatography. |

Chaotropic Chromatography for Enhanced Resolution of Related Impurities

Gas Chromatography (GC) for Intermediate or Solvent Analysis

Gas Chromatography (GC), particularly with a flame ionization detector (GC-FID), is a vital technique for analyzing volatile and semi-volatile impurities. whiterose.ac.uk In the context of bupropion manufacturing, GC is primarily used to quantify residual solvents and unreacted starting materials or intermediates. whiterose.ac.ukresearchgate.net The control of residual solvents is a critical regulatory requirement.

A greener synthesis of bupropion hydrochloride was analyzed using an Agilent Technologies GC-FID system fitted with an Rxi-5HT capillary column to monitor the reaction progress and purity. whiterose.ac.uk Furthermore, headspace GC is a specific technique applied for the determination of residual organic solvents in bupropion hydrochloride raw material. jst.go.jp A universal GC-FID method has been developed for the high-throughput analysis of residual solvents in various pharmaceutical drugs and intermediates, which is applicable to bupropion production. researchgate.net This method simplifies the process by using multi-solvent standard mixtures and a fast, seven-minute analysis time. researchgate.net

Spectrometric and Hyphenated Techniques for Impurity Characterization

While chromatographic techniques separate impurities, spectrometric techniques are required for their structural identification and characterization. nih.govresearchgate.net Hyphenated techniques, which couple a separation technique with a spectrometric detector, are exceptionally powerful tools for impurity profiling. ijsdr.orgajrconline.org

For bupropion, high-performance liquid chromatography coupled with mass spectrometry (LC-MS) is a standard and powerful tool. nih.govijsdr.org It allows for the detection and identification of impurities, even at trace levels. ijsdr.org Time-of-flight mass spectrometry (LC-MS-TOF), in particular, provides accurate mass measurements, which are crucial for elucidating the elemental composition of unknown impurities. nih.gov

In one study, bupropion was subjected to stress conditions, and the resulting degradation products were analyzed by LC-PDA (Photodiode Array) and LC-MS-TOF. nih.gov This allowed for the characterization of several new degradation impurities based on their mass fragmentation patterns and UV spectra. nih.gov Impurities identified included 2-hydroxy-2-(3'-chlorophenyl)-3,5,5-trimethylmorpholine and (2,4,4-trimethyl-1,3-oxazolidin-2-yl)(3-chlorophenyl)-methanone. nih.gov

Other powerful hyphenated techniques applicable to impurity profiling include LC-NMR, which provides detailed structural information, and GC-MS, which is ideal for volatile impurities. researchgate.netijfmr.com The combination of these techniques provides a comprehensive understanding of the impurity profile of a drug substance. ijsdr.org

Table 2: List of Chemical Compounds

| Compound Name | Role/Type |

|---|---|

| Bupropion | Active Pharmaceutical Ingredient |

| Bupropion Hydrochloride | Salt form of the API |

| 2-hydroxy-2-(3'-chlorophenyl)-3,5,5-trimethylmorpholine | Degradation Impurity nih.gov |

| (2,4,4-trimethyl-1,3-oxazolidin-2-yl)(3-chlorophenyl)-methanone | Degradation Impurity nih.gov |

| 2-(3'-chlorophenyl)-3,5,5-trimethylmorphol-2-ene | Degradation Impurity nih.gov |

| 1-hydroxy-1-(3-chlorophenyl)propan-2-one | Degradation Impurity nih.gov |

| 3-chloropropiophenone | Impurity researchgate.net |

| Acetonitrile | HPLC Mobile Phase Solvent |

| Methanol | HPLC Mobile Phase Solvent |

| Ammonium Formate | HPLC Buffer Salt |

| Potassium Hexafluorophosphate | Chaotropic Agent |

| Ammonium Bicarbonate | HPLC Buffer Salt |

| Phosphate Buffer | HPLC Buffer System |

| 4-chloro-7-nitrobenzofurazan (NBD-Cl) | Derivatizing Agent |

| N-methylpyrrolidinone (NMP) | Synthesis Solvent whiterose.ac.uk |

| Dichloromethane (B109758) (DCM) | Synthesis Solvent whiterose.ac.uk |

| Ethyl Acetate (B1210297) | Synthesis/Extraction Solvent whiterose.ac.uk |

| N-bromosuccinimide | Brominating Agent whiterose.ac.uk |

| Diethyl Ether | Extraction Solvent whiterose.ac.uk |

| Helium | GC Carrier Gas whiterose.ac.uk |

| Nitrogen | GC Carrier Gas oup.com |

| Diphenylcarbazone | Spectrophotometric Indicator scielo.br |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a cornerstone technique for impurity profiling due to its powerful combination of chromatographic separation and mass-based detection. resolvemass.ca The liquid chromatography component separates the bupropion API from its various impurities based on their physicochemical properties, such as polarity, as they interact with the stationary phase of the column. resolvemass.ca Following separation, the eluent is introduced into the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge (m/z) ratio, enabling highly sensitive and specific detection. resolvemass.ca

Numerous LC-MS and LC-MS/MS methods have been developed for the analysis of bupropion and its metabolites or impurities in various matrices. nih.govajrconline.orgnih.gov These methods often employ reversed-phase chromatography, using columns like C18 or C8, with mobile phases typically consisting of an aqueous buffer (e.g., ammonium formate or formic acid) and an organic modifier like methanol or acetonitrile. ajrconline.orgnih.gov The specificity of MS detection, particularly in multiple reaction monitoring (MRM) mode, allows for the precise quantification of known impurities even at trace levels. nih.govijper.org

Time-of-Flight (TOF) mass spectrometry is a specific type of mass analysis that determines the mass-to-charge ratio of an ion by measuring the time it takes to travel a known distance in a field-free region. wikipedia.org Lighter ions travel faster and reach the detector sooner than heavier ions of the same charge. wikipedia.org The primary advantage of TOF-MS in impurity profiling is its ability to provide highly accurate mass measurements, typically with errors of less than 5 parts per million (ppm).

This high mass accuracy is crucial for the identification of unknown impurities. By determining the precise mass of an impurity, its elemental composition can be confidently proposed. This information is fundamental in the initial stages of structural elucidation. Studies on bupropion degradation have successfully utilized LC-MS-TOF to characterize new impurities. nih.govomicsonline.org For instance, when bupropion was subjected to alkaline hydrolysis, several degradation products were formed and their elemental compositions were determined using accurate mass data from TOF analysis. nih.govsci-hub.st

Table 1: Accurate Mass Data for Bupropion Degradation Impurities Identified by LC-MS-TOF This table presents data derived from studies on bupropion degradation, showcasing the application of TOF-MS in determining the elemental composition of unknown impurities.

| Impurity | Retention Time (min) | Observed m/z [M+H]⁺ | Calculated Mass | Mass Error (ppm) | Proposed Elemental Formula |

| Impurity III | 11.2 | 272.1098 | 272.1104 | -2.2 | C₁₃H₁₉ClNO₂ |

| Impurity IV | 20.0 | 254.1002 | 254.0999 | 1.2 | C₁₃H₁₇ClNO |

| Impurity V | 25.5 | 200.0338 | 200.0345 | -3.5 | C₉H₁₀ClO₂ |

| Impurity VII | 57.3 | 254.1004 | 254.0999 | 2.0 | C₁₃H₁₇ClNO |

Source: Data synthesized from findings reported in biomedical chromatography studies. nih.govomicsonline.org

MSn, or multi-stage mass spectrometry (also known as tandem MS or MS/MS), is a powerful technique for structural elucidation. nih.gov In an MSn experiment, a specific precursor ion (such as the molecular ion of an impurity) is selected, fragmented, and the resulting product ions are analyzed. This process can be repeated (MS³) to gain even more detailed structural information. nih.gov The fragmentation pattern provides a "fingerprint" of the molecule, offering vital clues about its substructures and the connectivity of its atoms. omicsonline.org

For bupropion impurities, MSn studies have been instrumental in distinguishing between isomers and confirming proposed structures. nih.govomicsonline.org By comparing the fragmentation pattern of an impurity with that of the parent drug, analysts can identify which parts of the molecule have been modified. For example, the fragmentation of bupropion typically involves the loss of the tert-butyl group. Observing this same loss in an impurity's spectrum suggests the tert-butyl group is intact. This systematic analysis of fragmentation pathways allows for the confident characterization of degradation products. nih.govsci-hub.st

Photodiode Array (PDA) Detection in LC Systems for Spectral Data

A Photodiode Array (PDA) detector, when coupled with an LC system, acquires the full ultraviolet-visible (UV-Vis) spectrum for every point in the chromatogram. This capability offers significant advantages for impurity profiling over single-wavelength UV detectors. The primary applications of LC-PDA are to assess peak purity and to gain preliminary structural information. gimitec.comies.gov.pl

Peak purity analysis involves comparing spectra from across a single chromatographic peak. If the spectra are identical, the peak is likely pure; if they differ, it indicates the presence of a co-eluting impurity. gimitec.com Furthermore, the UV spectrum of an impurity can be compared to that of the parent compound, bupropion. A similar spectrum suggests the core chromophore (the light-absorbing part of the molecule) is unchanged, while significant differences point to modifications of the chromophore. This information, combined with MS data, provides a more complete picture of the impurity's structure. nih.govsci-hub.st Studies have used LC-PDA in conjunction with mass spectrometry to characterize bupropion degradation products, where the PDA data complements the mass spectral information. nih.govomicsonline.orgsci-hub.st

Nuclear Magnetic Resonance (NMR) Spectroscopy for Impurity Structure Confirmation

While mass spectrometry provides information on molecular weight and fragmentation, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for the unambiguous structural elucidation of organic molecules, including pharmaceutical impurities. veeprho.com NMR provides detailed information about the chemical environment of each atom (primarily hydrogen and carbon) in a molecule, revealing atom-to-atom connectivity and stereochemistry. veeprho.comazooptics.com

Once an impurity has been detected by LC-MS and isolated, NMR is used for final confirmation of its structure. Techniques like ¹H NMR, ¹³C NMR, and two-dimensional NMR experiments (such as COSY and HMBC) allow chemists to piece together the complete molecular structure. veeprho.com In the context of bupropion, researchers have used NMR to characterize new metabolites, which are structurally analogous to potential impurities. For instance, after isolating novel hydroxylated metabolites from human urine, their structures, including the specific position of the new hydroxyl group on the aromatic ring, were unequivocally confirmed using NMR spectroscopy. nih.gov This level of certainty is often required for regulatory submissions and for creating qualified reference standards for impurities.

Analytical Method Development and Validation Principles for Impurity Methods

Application of Analytical Quality by Design (AQbD)

Analytical Quality by Design (AQbD) is a systematic, science- and risk-based approach to developing analytical methods. researchgate.net It aims to build quality into the method from the outset, ensuring it is robust, reliable, and fit for its intended purpose throughout its lifecycle. semanticscholar.org This contrasts with traditional approaches, which often test robustness at the end of development. The AQbD framework has been successfully applied to the development of HPLC methods for the determination of bupropion and its impurities. nih.govmdpi.com

The AQbD process begins with defining the Analytical Target Profile (ATP) . The ATP is a statement that outlines the objective of the analytical method, including what needs to be measured (the analyte and impurities) and the required performance characteristics (e.g., accuracy, precision, and sensitivity). semanticscholar.orgmdpi.comnih.gov For a bupropion impurity method, the ATP would be the reliable separation and accurate quantitation of bupropion and its specified impurities in the drug product. mdpi.com

From the ATP, Critical Method Attributes (CMAs) are identified. These are the performance characteristics of the method that must be controlled to ensure it meets the ATP. mdpi.com Examples include the resolution between critical peak pairs (e.g., an impurity and the main bupropion peak) and the retention time of the last-eluting impurity. nih.gov

Next, a risk assessment is performed to identify Critical Method Parameters (CMPs) —the method variables that have the potential to impact the CMAs. mdpi.comnih.gov For an HPLC method, CMPs could include the mobile phase composition (e.g., percentage of organic solvent), pH of the aqueous phase, column temperature, and gradient time. researchgate.netmdpi.com

Design of Experiments (DoE) is then used to systematically study the effects of the CMPs on the CMAs. mdpi.com This statistical approach allows for the creation of a mathematical model that describes the relationship between the method parameters and its performance. The outcome of this work is the establishment of a Method Operable Design Region (MODR) or Design Space (DS) . nih.govmdpi.comnih.gov The DS is a multidimensional space of CMPs within which the method is proven to perform robustly and meet all acceptance criteria for the CMAs. nih.gov Operating within this defined space ensures the method's quality and reliability for routine use. semanticscholar.orgmdpi.com

Table 2: Example of Analytical Quality by Design (AQbD) Elements for a Bupropion Impurity Method This table outlines the key components of an AQbD approach as applied to the development of a chaotropic chromatography method for bupropion and its impurities.

| AQbD Element | Description / Example |

| Analytical Target Profile (ATP) | To develop a selective and robust HPLC method for the reliable determination and quantitation of bupropion and its five specified impurities in a tablet formulation. mdpi.comnih.gov |

| Critical Method Attributes (CMAs) | - Resolution between bupropion and impurity 2. nih.gov - Resolution between impurity 2 and impurity 3. nih.gov - Retention time of the final eluting impurity. mdpi.com |

| Critical Method Parameters (CMPs) | - Percentage of acetonitrile at the start of the gradient. mdpi.comnih.gov - Concentration of chaotropic salt (potassium hexafluorophosphate) in the mobile phase. nih.gov - Start time of the linear gradient step. mdpi.com |

| Design Space (DS) / Working Point | A working point selected from the established Design Space included: 37.5% acetonitrile at the start, 45 mM potassium hexafluorophosphate, and a gradient start time of 10 minutes. nih.govmdpi.com |

Source: Data synthesized from an AQbD study on bupropion impurity analysis. nih.govmdpi.comnih.gov

Defining Analytical Target Profile (ATP)

The Analytical Target Profile (ATP) serves as the foundational element in the development of an analytical procedure for bupropion impurity profiling. biobostonconsulting.combiotech.com It prospectively outlines the method's objectives and performance requirements to ensure it is fit for its intended purpose. premier-research.comich.org The ATP is established prior to method development and acts as a guide for selecting the appropriate analytical technology and defining validation strategies. biobostonconsulting.combiotech.com

As described in the International Council for Harmonisation (ICH) Q14 guideline, the ATP defines what needs to be measured and the requisite quality of those measurements. premier-research.combio-qc.com For bupropion impurity profiling, the ATP would specify the intended use of the method, such as for the quantitative determination of specific known impurities, the screening for unknown impurities, or for stability testing of the drug substance and product. premier-research.comnih.gov

The core components of an ATP for bupropion impurity analysis include:

Analyte(s): Bupropion and its potential process-related and degradation impurities.

Matrix: Drug substance, drug product (e.g., tablets), or intermediate products.

Intended Purpose: To accurately and precisely quantify impurities to ensure the quality and safety of the final product. keynotive.io This includes release testing and stability studies. premier-research.com

Performance Characteristics: The ATP details the required performance criteria for the analytical method. keynotive.io This encompasses specificity, accuracy, precision, linearity, range, limit of detection (LOD), and limit of quantification (LOQ) for each specified impurity. keynotive.ioispe.org

A well-defined ATP ensures that the developed analytical method will generate reliable and meaningful data throughout the product's lifecycle. premier-research.comich.org It is a dynamic document that may be refined as more knowledge about the product and process is gained. premier-research.com

Table 1: Example of an Analytical Target Profile (ATP) for a Bupropion Impurity Method

| Performance Characteristic | Target Requirement for Bupropion Impurity Analysis |

|---|---|

| Specificity | The method must be able to unequivocally assess each specified impurity in the presence of bupropion, other impurities, degradation products, and matrix components. |

| Accuracy | Recovery of each impurity should be within 90.0% to 110.0% of the true value at the specification limit. |

| Precision (Repeatability) | The relative standard deviation (RSD) for replicate measurements of each impurity should not be more than 5.0%. |

| Limit of Quantification (LOQ) | The LOQ for each impurity must be at or below the reporting threshold (e.g., 0.05% as per ICH Q3A/B). |

| Linearity | The method must demonstrate a linear relationship between the concentration of each impurity and the analytical response, with a correlation coefficient (r²) ≥ 0.99. |

| Range | The analytical range must cover from the LOQ to at least 120% of the specification limit for each impurity. |

Identification and Optimization of Critical Method Parameters (CMPs)

Following the establishment of the ATP, the next step in the Analytical Quality by Design (AQbD) approach is to identify the Critical Method Parameters (CMPs). dntb.gov.uasemanticscholar.org CMPs are the operational variables of the analytical method that have a significant impact on the method's performance and must be controlled to ensure the desired quality of results is consistently achieved. semanticscholar.orgnih.gov

For the analysis of bupropion and its impurities, typically using a reversed-phase high-performance liquid chromatography (RP-HPLC) method, a risk assessment is performed to identify potential CMPs. nih.gov This can be done using tools like an Ishikawa (fishbone) diagram. semanticscholar.org

A study by Gkountanas et al. (2022) on a chaotropic chromatography method for bupropion and five of its impurities utilized a screening fractional factorial experimental design to identify CMPs from a larger list of potential variables. nih.govnih.gov The parameters initially considered included the pH of the aqueous mobile phase, the starting percentage of acetonitrile, the concentration of the chaotropic agent, column temperature, and gradient start and end times. nih.gov

From this screening, the following were identified as CMPs requiring further optimization:

The percentage of acetonitrile at the start of the linear gradient. nih.gov

The concentration of the chaotropic agent (potassium hexafluorophosphate). nih.gov

The start time of the linear gradient step. nih.gov

Once identified, these CMPs are optimized using response surface methodology, such as a Box-Behnken design (BBD), to understand their individual effects and interactions on the Critical Method Attributes (CMAs), like the resolution between adjacent peaks. dntb.gov.uanih.gov For example, in the bupropion analysis, achieving baseline separation between bupropion and two closely eluting impurities (Impurity 2 and Impurity 3) was a critical attribute directly influenced by the CMPs. nih.gov

Table 2: Identified Critical Method Parameters (CMPs) for a Bupropion Impurity HPLC Method

| Parameter | Range Studied in Screening/Optimization | Rationale for being Critical |

|---|---|---|

| Acetonitrile % (at gradient start) | 37–41% | Directly impacts the retention and resolution of early eluting and structurally similar impurities. nih.gov |

| Chaotropic Agent Concentration | 30–60 mM | Affects peak shape and selectivity, particularly for basic analytes like bupropion and its impurities. nih.gov |

| Gradient Start Time | 7–11 min | Influences the separation of closely eluting compounds by modifying the mobile phase strength at a critical point in the chromatogram. nih.gov |

| Mobile Phase Flow Rate | 0.9 - 1.1 mL/min | Can affect resolution, retention time, and column pressure. dntb.gov.ua |

| Column Temperature | 30–40 °C | Impacts viscosity of the mobile phase and selectivity of the separation. nih.gov |

Design Space (DS) Determination Using Experimental Design and Monte Carlo Simulations

The Design Space (DS) is a multidimensional combination and interaction of input variables (i.e., CMPs) that has been demonstrated to provide assurance of quality. nih.govresearchgate.net Operating within the established DS is not considered a change and maintains the method's validated state. researchgate.net The determination of the DS is a key output of the enhanced AQbD approach. premier-research.comresearchgate.net

Experimental designs, such as Box-Behnken or central composite designs, are employed to systematically explore the effects of the identified CMPs on the method's performance. nih.govresearchgate.net The data from these experiments are used to generate mathematical models that describe the relationship between the CMPs and the critical method attributes (CMAs). nih.govresearchgate.net

In the development of an analytical method for bupropion and its impurities, researchers used a Box-Behnken design to investigate the influence of CMPs on the separation criteria between bupropion and its closely related impurities. nih.govresearchgate.net

To enhance the reliability of the DS, Monte Carlo simulations are performed. dntb.gov.uanih.gov These simulations use the mathematical models derived from the experimental design and incorporate the error associated with the model coefficients. dntb.gov.ua By running thousands of simulated experiments, it is possible to predict the probability of meeting the predefined acceptance criteria for the CMAs at any given point within the explored ranges of the CMPs. dntb.gov.uaresearchgate.net

The DS is then defined as the region where the probability of meeting all acceptance criteria is high (e.g., ≥ 85% or ≥ 95%). dntb.gov.uanih.gov This probabilistic approach ensures a high degree of confidence that the method will perform as intended. For the bupropion impurity method, the DS was computed to ensure a high probability (π ≥ 85%) of achieving baseline separation for the critical pairs of peaks. nih.govresearchgate.net From within this robust DS, a final working point for the method is selected. dntb.gov.uanih.gov

Validation of Stability-Indicating Analytical Methods (e.g., per ICH Guidelines)

Validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose. slideshare.netjordilabs.comich.org For impurity profiling, the method must be a stability-indicating method (SIM), which is a validated quantitative procedure that can detect changes in the quality of the drug substance and drug product over time. researchgate.netnih.gov A SIM must be able to accurately measure the active ingredient and its impurities without interference from degradation products, excipients, or other potential components. researchgate.netnih.gov

The validation of a stability-indicating method for bupropion impurities must be conducted according to the principles outlined in ICH guideline Q2(R1). ich.orgloesungsfabrik.de The key validation characteristics that need to be evaluated include: